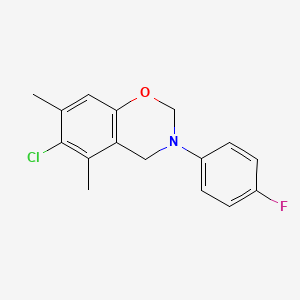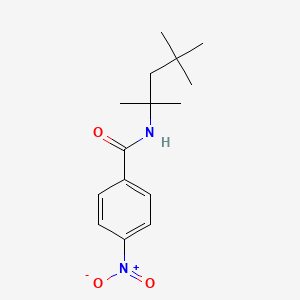![molecular formula C22H30N4O3 B5515913 2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis details for this compound were not directly found, research on similar compounds, such as nicotinamide derivatives, provides insight into potential synthesis methods. For example, palladium-catalysed aminocarbonylation of iodopyridines has been utilized to obtain N-substituted nicotinamides, indicating a possible pathway for synthesizing complex nicotinamide-related compounds (Takács, Jakab, Petz, & Kollár, 2007).
Molecular Structure Analysis
The structural characterization of related compounds, such as nicotinamides, is crucial for understanding their biological activity. For instance, the crystal structure analysis of 2-nicotinamido-1,3,4-thiadiazole has been performed to understand its biological activities, suggesting that similar methods could be applied to analyze the molecular structure of the compound (Burnett, Johnston, & Green, 2015).
Chemical Reactions and Properties
The reactivity of nicotinamide derivatives, including their ability to form cocrystals and engage in various chemical reactions, highlights the complex chemical behavior of such compounds. Multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids have been synthesized, indicating the potential for diverse chemical interactions (Das & Baruah, 2011).
Physical Properties Analysis
The synthesis and characterization of derivatives, like the 'research chemical' 3,5-AB-CHMFUPPYCA, provide insights into the physical properties of similar compounds, including solubility, crystallinity, and thermal stability. Such analyses are essential for understanding the physical behavior and stability of the compound under investigation (McLaughlin et al., 2016).
Chemical Properties Analysis
Studies on the chemical properties of nicotinamide and its derivatives reveal their wide range of activities, from inhibiting enzymes to acting as antimicrobial agents. For example, the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) sheds light on the enzyme's role in metabolic pathways, offering insights into the chemical behavior and potential biological targets of nicotinamide-related compounds (Peng et al., 2011).
Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Supramolecular Structures
Research has investigated the molecular conformations and supramolecular structures of nicotinamide derivatives. For instance, studies on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives have shown variations in torsion of the pyridine ring with respect to the amide group. These structural analyses highlight the importance of such compounds in understanding intermolecular interactions and their potential applications in designing molecules with specific properties (Gomes et al., 2013).
Biological Activity of Nicotinamide Derivatives
Nicotinamide derivatives have been investigated for their antimicrobial activities. For example, new 4-Thiazolidinones of nicotinic acid have shown promising in vitro antimicrobial screening against various bacteria and fungi, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).
Metabolic Effects and Epigenetic Remodeling
Nicotinamide N-methyltransferase (NNMT) overexpression in cancers has revealed that nicotinamide derivatives can influence the methylation potential of cancer cells, impacting their epigenetic state and potentially contributing to tumorigenesis. This underscores the role of nicotinamide derivatives in studying cancer metabolism and epigenetic modifications (Ulanovskaya et al., 2013).
Structural Characterization and Inhibitor Design
The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has provided insights into their potential as inhibitors of biological processes, including aquaporin inhibition. This highlights the versatility of nicotinamide derivatives in drug design and the exploration of their biological activities (Burnett et al., 2015).
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-15-11-18(29-25-15)12-16-13-28-14-20(16)24-22(27)19-9-6-10-23-21(19)26(2)17-7-4-3-5-8-17/h6,9-11,16-17,20H,3-5,7-8,12-14H2,1-2H3,(H,24,27)/t16-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZIEXXNIRBGTF-UZLBHIALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)
![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)